3-Hydroxy-4-iodobenzamide
Overview
Description
3-Hydroxy-4-iodobenzamide is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzamide, where the benzene ring is substituted with a hydroxyl group at the third position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-iodobenzamide can be synthesized through several methods. One common approach involves the iodination of 3-hydroxybenzamide. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group, forming 4-iodosalicylamide.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxybenzamide.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with a nucleophile like sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or amines under appropriate conditions.
Major Products:
Oxidation: 4-Iodosalicylamide.
Reduction: 3-Hydroxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies, particularly in the context of iodine-123 or iodine-125 labeling.
Medicine: Explored for its potential use in diagnostic imaging, especially in the differentiation of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-iodobenzamide largely depends on its application. In the context of radiolabeled imaging agents, the compound binds to specific molecular targets, such as dopamine receptors in the brain, allowing for visualization using imaging techniques like SPECT (Single Photon Emission Computed Tomography). The iodine isotope emits gamma rays, which are detected to create an image of the target area.
Comparison with Similar Compounds
3-Hydroxy-5-iodobenzamide: Similar structure but with the iodine atom at the fifth position.
4-Iodobenzamide: Lacks the hydroxyl group, making it less polar and potentially altering its reactivity and binding properties.
3-Hydroxybenzamide: Lacks the iodine atom, affecting its potential for radiolabeling and imaging applications.
Uniqueness: 3-Hydroxy-4-iodobenzamide is unique due to the presence of both the hydroxyl and iodine substituents, which confer distinct chemical reactivity and potential for use in radiolabeled imaging. The combination of these functional groups allows for specific interactions with biological targets and the ability to be tracked using imaging techniques.
Properties
IUPAC Name |
3-hydroxy-4-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZSTMFHDRKUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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